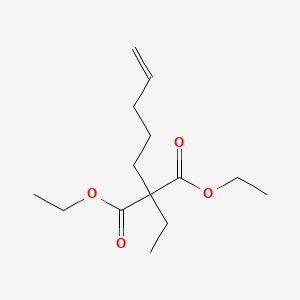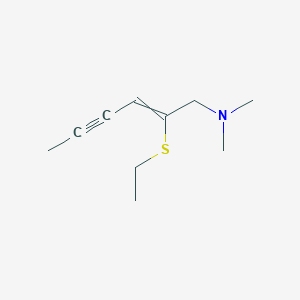
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is an organic compound characterized by the presence of an ethylsulfanyl group attached to a hex-2-en-4-yn-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of a suitable amine precursor with an ethylsulfanyl group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alkanes.
Substitution: Halogenated amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 2-(Propylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
- 2-(Butylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
Uniqueness
2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs
Propiedades
Número CAS |
61285-44-7 |
|---|---|
Fórmula molecular |
C10H17NS |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-N,N-dimethylhex-2-en-4-yn-1-amine |
InChI |
InChI=1S/C10H17NS/c1-5-7-8-10(12-6-2)9-11(3)4/h8H,6,9H2,1-4H3 |
Clave InChI |
MJYQYNQEYQWDKG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CC#CC)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



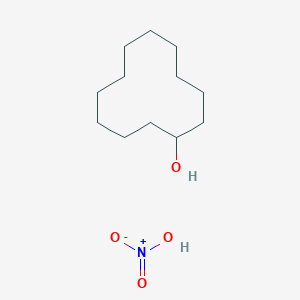
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
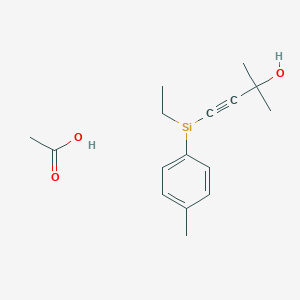

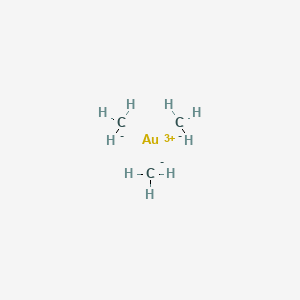

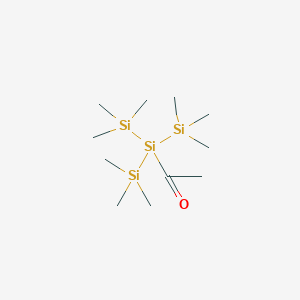
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
